NBOH-2C-CN hydrochloride

5-HT2A receptor selectivity off-target profiling serotonin receptor pharmacology

NBOH-2C-CN hydrochloride (25CN-NBOH) is the gold-standard 5-HT2A-selective agonist for unambiguous in vivo and in vitro studies. Unlike TCB-2, DOI, or NBOMe analogs, it delivers 100-fold selectivity over 5-HT2C and 46-fold over 5-HT2B, rapid brain penetration (free brain ~200 nM in 15 min), and validated behavioral efficacy (head-twitch, marble-burying). Functional bias (30–180× over 5-HT2C in Ca²⁺ assays) ensures clean Gαq signaling without off-target activation. Procure ≥98% pure material for reproducible SAR, autoradiography, and occupancy studies.

Molecular Formula C18H21ClN2O3
Molecular Weight 348.8 g/mol
CAS No. 1539266-32-4
Cat. No. B609482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBOH-2C-CN hydrochloride
CAS1539266-32-4
SynonymsNBOH-2C-CN hydrochloride
Molecular FormulaC18H21ClN2O3
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N.Cl
InChIInChI=1S/C18H20N2O3.ClH/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21;/h3-6,9-10,20-21H,7-8,12H2,1-2H3;1H
InChIKeyJQVAEIIIMVMJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NBOH-2C-CN Hydrochloride (25CN-NBOH) CAS 1539266-32-4: Core Chemical and Pharmacological Identity for Research Procurement


NBOH-2C-CN hydrochloride (CAS 1539266-32-4; synonym 25CN-NBOH hydrochloride) is a synthetic N-benzylphenethylamine derivative discovered at the University of Copenhagen in 2014 [1][2]. It functions as a high-affinity, selective agonist for the serotonin 5-HT2A receptor [3]. The compound is characterized by its 4-cyano-2,5-dimethoxy substitution pattern on the phenethylamine core and an N-(2-hydroxybenzyl) moiety [4]. Its primary research utility stems from its exceptional selectivity profile for the 5-HT2A receptor subtype over the closely related 5-HT2B and 5-HT2C receptors, making it a critical pharmacological tool for dissecting 5-HT2A-specific signaling pathways [5][6].

Why NBOH-2C-CN Hydrochloride Cannot Be Readily Substituted with Generic 5-HT2A Agonists in Research Applications


Substituting NBOH-2C-CN hydrochloride with other commercially available 5-HT2A agonists—such as TCB-2, DOI, or NBOMe compounds—introduces significant experimental confounding variables. While these alternatives share primary 5-HT2A agonism, they exhibit markedly divergent selectivity profiles against off-target serotonin receptor subtypes (particularly 5-HT2B and 5-HT2C), varying degrees of functional bias in downstream signaling, and distinct blood-brain barrier penetration kinetics [1][2]. These differences preclude simple interchangeability and demand compound-specific validation. The following quantitative evidence guide delineates precisely where NBOH-2C-CN hydrochloride demonstrates verifiable differentiation that impacts scientific selection and procurement decisions.

Quantitative Differentiation of NBOH-2C-CN Hydrochloride from Closest 5-HT2A Agonist Comparators


Superior 5-HT2A Receptor Subtype Selectivity Versus DOI and NBOMe Compounds

NBOH-2C-CN hydrochloride exhibits substantially greater selectivity for 5-HT2A over 5-HT2C and 5-HT2B compared to the classical 5-HT2A agonist DOI and the ultrapotent NBOMe series. In direct competitive binding assays using recombinant human receptors, NBOH-2C-CN demonstrates 100-fold selectivity for 5-HT2A (Ki = 1.3 nM) over 5-HT2C (Ki = 130 nM) and 46-fold selectivity over 5-HT2B (Ki = 60 nM) [1][2]. In contrast, DOI displays Ki values of 0.7 nM (5-HT2A), 2.4 nM (5-HT2C), and 20 nM (5-HT2B), corresponding to selectivity ratios of only 3.4-fold and 28.6-fold, respectively [3]. The NBOMe class, while extremely potent at 5-HT2A (e.g., 25B-NBOMe Ki = 0.05 nM), shows only ~92-fold selectivity over 5-HT2C, and importantly, significant residual activity at 5-HT2B [4].

5-HT2A receptor selectivity off-target profiling serotonin receptor pharmacology

Quantified Blood-Brain Barrier Permeability and Brain Penetration Kinetics Relative to DOI

NBOH-2C-CN hydrochloride demonstrates superior brain penetration characteristics compared to the widely used 5-HT2A agonist DOI. In an in vitro model of cellular transport barriers (Caco-2 cell monolayer), NBOH-2C-CN exhibited a high apparent permeability coefficient (Papp) of 29 × 10⁻⁶ cm/s and low P-glycoprotein-mediated efflux [1]. Critically, this translates to rapid in vivo brain exposure: subcutaneous administration of 3 mg/kg in C57BL/6 mice achieved free (unbound) brain concentrations of approximately 200 nM within 15 minutes [1]. In contrast, DOI, while brain-penetrant, does not achieve comparable free brain concentrations at equivalent doses due to higher plasma protein binding and potential efflux susceptibility, leading the authors to conclude that 25CN-NBOH is a 'superior selective and brain-penetrant 5-HT2A receptor agonist compared with DOI' [1].

blood-brain barrier permeability CNS drug delivery in vivo pharmacokinetics

Functional Selectivity in Calcium Mobilization Assays: Differentiating 5-HT2A Efficacy from 5-HT2C and 5-HT2B

Beyond binding affinity, NBOH-2C-CN hydrochloride exhibits pronounced functional selectivity for 5-HT2A-mediated intracellular calcium mobilization. Using Δlog(Rmax/EC50) as a measure of functional selectivity, NBOH-2C-CN displays 30- to 180-fold greater functional activity at 5-HT2A compared to 5-HT2C, and 54-fold greater activity compared to 5-HT2B, in HEK293 cells stably expressing recombinant human receptors [1]. This functional selectivity is critical, as binding affinity (Ki) alone does not fully capture the agonist's ability to activate downstream signaling cascades specific to each receptor subtype.

functional selectivity calcium mobilization Gαq signaling

In Vivo Head-Twitch Response Potency and Anxiety-Related Behavior Modulation

Systemic administration of NBOH-2C-CN hydrochloride (0.3-3 mg/kg, s.c.) in mice induces a robust, dose-dependent head-twitch response (HTR), a well-validated behavioral correlate of 5-HT2A activation in vivo [1][2]. At 3 mg/kg, NBOH-2C-CN significantly reduces anxiety-related marble-burying behavior by approximately 60% compared to vehicle controls, supporting the proposed beneficial effects of 5-HT2A activation on cognitive rigidity [2]. In contrast, the close structural analog 25CN-NBMD, while also inducing HTR, has not been reported to produce comparable anxiolytic-like effects in the same assay paradigm at equipotent doses (class-level inference).

head-twitch response in vivo pharmacology anxiolytic-like behavior

[3H]25CN-NBOH Radioligand Binding Affinity and Ex Vivo Autoradiography Utility

Tritiated NBOH-2C-CN ([³H]25CN-NBOH) exhibits high-affinity binding to recombinant human 5-HT2A receptors with a dissociation constant (KD) of approximately 1 nM, and demonstrates excellent selectivity against 5-HT2B and 5-HT2C in equilibrium and kinetic binding studies [1]. In ex vivo autoradiography of rat brain slices, [³H]25CN-NBOH displays substantial specific, ketanserin-sensitive binding to cortical regions, with minimal binding to choroid plexus (a 5-HT2C-rich region) [1]. This contrasts with the commonly used 5-HT2A radioligand [³H]ketanserin, which exhibits significant 5-HT2C cross-reactivity, and [³H]MDL100907, which is an antagonist/inverse agonist radioligand rather than an agonist tracer.

radioligand binding autoradiography receptor occupancy

Purity and Solubility Specifications for Reproducible Experimental Outcomes

Commercially available NBOH-2C-CN hydrochloride is supplied with a certified purity of ≥98% as determined by HPLC . The compound demonstrates favorable aqueous solubility: soluble to 10 mM in water with gentle warming, and to 100 mM in DMSO . These specifications exceed the typical purity and solubility profiles of less rigorously characterized research chemicals from non-GMP sources, ensuring batch-to-batch consistency essential for reproducible dose-response relationships in cellular and in vivo assays.

chemical purity solubility quality control

Optimal Research and Industrial Application Scenarios for NBOH-2C-CN Hydrochloride Based on Quantitative Differentiation


In Vivo Dissection of 5-HT2A-Mediated Behavioral and Physiological Effects

NBOH-2C-CN hydrochloride is the compound of choice for in vivo studies requiring unambiguous attribution of observed effects to 5-HT2A activation. Its 100-fold selectivity for 5-HT2A over 5-HT2C and 46-fold over 5-HT2B [1][2] minimizes confounding contributions from these related receptors. The rapid brain penetration (free brain concentration ~200 nM within 15 min at 3 mg/kg s.c.) ensures robust target engagement [3]. Validated behavioral endpoints include dose-dependent head-twitch response induction and anxiety-related marble-burying reduction in mice [2][4].

Ex Vivo and In Vitro Mapping of 5-HT2A Receptor Distribution via Autoradiography

[³H]25CN-NBOH, the tritiated analog, serves as a selective agonist radioligand for ex vivo autoradiography and receptor occupancy studies. Its KD of ~1 nM at human 5-HT2A and high selectivity over 5-HT2B/2C [5] enable precise mapping of 5-HT2A expression in brain slices with minimal off-target signal, particularly in 5-HT2C-rich regions like the choroid plexus [5].

Functional Characterization of 5-HT2A Gαq Signaling Pathways in Cellular Models

In HEK293 cells expressing recombinant receptors, NBOH-2C-CN hydrochloride displays 30- to 180-fold functional selectivity for 5-HT2A over 5-HT2C and 54-fold over 5-HT2B in calcium mobilization assays [3]. This functional bias makes it an ideal tool for studying 5-HT2A-specific Gαq-coupled signaling cascades without off-target pathway activation.

Comparative Pharmacology and Structure-Activity Relationship Studies

The well-characterized structure-activity relationship of NBOH-2C-CN and its analogs (e.g., 25CN-NBMD, 3'-methyl, 2',3'-chroman derivatives) provides a robust framework for medicinal chemistry and chemical biology investigations [5]. Procurement of high-purity (≥98%) NBOH-2C-CN hydrochloride from validated sources ensures reproducible SAR comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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